2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone
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Overview
Description
2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a phenoxy group attached to an ethanone moiety, which is further linked to a piperazine ring substituted with an ethyl group
Preparation Methods
The synthesis of 2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and 4-ethylpiperazine as the primary starting materials.
Formation of Phenoxy Intermediate: 2,6-dimethylphenol is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Coupling Reaction: The phenoxy intermediate is then coupled with 4-ethylpiperazine under suitable reaction conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, use of catalysts, and scaling up the process to achieve higher yields and purity.
Chemical Reactions Analysis
2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenoxy and piperazine moieties can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-(2,6-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone can be compared with other similar compounds, such as:
2-(2,6-Dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone: This compound differs by the presence of a methyl group instead of an ethyl group on the piperazine ring.
2-(2,6-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone: This compound has a phenyl group on the piperazine ring, which may result in different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C16H24N2O2/c1-4-17-8-10-18(11-9-17)15(19)12-20-16-13(2)6-5-7-14(16)3/h5-7H,4,8-12H2,1-3H3 |
InChI Key |
YQDFZIOQDNWADI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)COC2=C(C=CC=C2C)C |
Origin of Product |
United States |
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